molecular formula C17H12N4OS2 B276309 allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide

allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide

Cat. No. B276309
M. Wt: 352.4 g/mol
InChI Key: FQRKBWDCUNSNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and Alzheimer's disease. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain, leading to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
Allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell proliferation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, leading to improved memory and learning.

Advantages and Limitations for Lab Experiments

One of the advantages of using allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide in lab experiments is its potent anticancer and neuroprotective activity. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide. One direction is the development of more potent and selective analogs of this compound for use in cancer and Alzheimer's disease research. Another direction is the study of its potential use in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide involves the reaction of 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with allyl bromide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 50-60°C. The product is obtained as a yellow solid and can be purified by recrystallization.

Scientific Research Applications

Allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

Molecular Formula

C17H12N4OS2

Molecular Weight

352.4 g/mol

IUPAC Name

(3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C17H12N4OS2/c1-2-9-24-17-18-15-14(19-20-17)11-6-3-4-7-12(11)21(15)16(22)13-8-5-10-23-13/h2-8,10H,1,9H2

InChI Key

FQRKBWDCUNSNSO-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3N2C(=O)C4=CC=CS4)N=N1

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3N2C(=O)C4=CC=CS4)N=N1

Origin of Product

United States

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